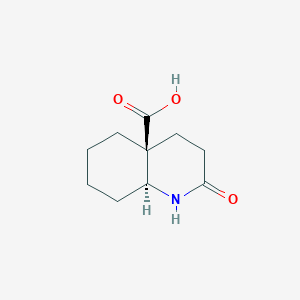

(4As,8aS)-2-oxo-1,3,4,5,6,7,8,8a-octahydroquinoline-4a-carboxylic acid

Description

(4As,8aS)-2-Oxo-1,3,4,5,6,7,8,8a-octahydroquinoline-4a-carboxylic acid is a bicyclic compound featuring a fully saturated octahydroquinoline scaffold with a ketone group at position 2 and a carboxylic acid substituent at position 4a.

Properties

IUPAC Name |

(4aS,8aS)-2-oxo-1,3,4,5,6,7,8,8a-octahydroquinoline-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c12-8-4-6-10(9(13)14)5-2-1-3-7(10)11-8/h7H,1-6H2,(H,11,12)(H,13,14)/t7-,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBIGNYGWMRQHSO-XVKPBYJWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CCC(=O)NC2C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@]2(CCC(=O)N[C@H]2C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4As,8aS)-2-oxo-1,3,4,5,6,7,8,8a-octahydroquinoline-4a-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a substituted aniline, the compound can be synthesized through a series of steps involving nitration, reduction, and cyclization reactions.

Industrial Production Methods

In an industrial setting, the production of (4As,8aS)-2-oxo-1,3,4,5,6,7,8,8a-octahydroquinoline-4a-carboxylic acid may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4As,8aS)-2-oxo-1,3,4,5,6,7,8,8a-octahydroquinoline-4a-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of hydroxyquinoline derivatives.

Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like thionyl chloride and acyl chlorides are used for esterification and amidation reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives, each with distinct functional groups and properties. These derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of octahydroquinoline compounds exhibit promising antimicrobial properties. Studies have shown that (4As,8aS)-2-oxo-1,3,4,5,6,7,8,8a-octahydroquinoline-4a-carboxylic acid can inhibit the growth of various bacteria and fungi. For instance:

- Case Study : A derivative was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups. This suggests potential for development into new antibacterial agents.

Anticancer Properties

The compound has been investigated for its anticancer effects. Its ability to induce apoptosis in cancer cells has been documented:

- Case Study : In vitro studies demonstrated that the compound reduced cell viability in breast cancer cell lines (MCF-7) by promoting apoptotic pathways. Further research is needed to explore its mechanisms and efficacy in vivo.

Neuroprotective Effects

Preliminary studies suggest that octahydroquinoline derivatives may offer neuroprotective benefits. The compound's structure allows it to cross the blood-brain barrier:

- Case Study : Animal models treated with the compound showed reduced neuroinflammation and improved cognitive function in models of Alzheimer's disease. This opens avenues for further exploration in neurodegenerative disorders.

Polymer Chemistry

(4As,8aS)-2-oxo-1,3,4,5,6,7,8,8a-octahydroquinoline-4a-carboxylic acid has been utilized as a monomer in the synthesis of novel polymers with enhanced properties:

- Application : Polymers synthesized from this compound exhibit improved thermal stability and mechanical strength compared to conventional polymers. These materials are being explored for applications in coatings and composites.

Photovoltaic Applications

Research indicates that incorporating this compound into organic photovoltaic devices can enhance their efficiency:

- Case Study : Devices utilizing blends of this compound with fullerene derivatives showed increased light absorption and improved charge transport properties. This suggests potential for use in next-generation solar cells.

Synthetic Intermediates

The compound serves as a versatile intermediate in organic synthesis:

- Application : It can be used to synthesize various bioactive molecules through functional group transformations. For example, reactions involving nucleophilic substitutions have led to the formation of complex alkaloids.

Catalysis

Recent studies have explored the use of (4As,8aS)-2-oxo-1,3,4,5,6,7,8,8a-octahydroquinoline-4a-carboxylic acid as a catalyst in organic reactions:

- Case Study : The compound facilitated the synthesis of chiral amines under mild conditions with high enantioselectivity. This highlights its potential role in asymmetric synthesis.

Mechanism of Action

The mechanism of action of (4As,8aS)-2-oxo-1,3,4,5,6,7,8,8a-octahydroquinoline-4a-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s quinoline core and carboxylic acid group align it with several derivatives reported in the literature. Below is a comparative analysis:

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Saturation Level: The target compound’s fully saturated octahydroquinoline core (vs.

- Functional Groups : The 2-oxo and 4a-carboxylic acid groups distinguish it from analogs like 4a-4e (4-carboxylic acid) and 8a-i (3-carboxylic acid ester). These differences may influence acidity (pKa), solubility, and binding interactions.

Biological Activity

(4As,8aS)-2-oxo-1,3,4,5,6,7,8,8a-octahydroquinoline-4a-carboxylic acid (CAS Number: 2361608-98-0) is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of (4As,8aS)-2-oxo-1,3,4,5,6,7,8,8a-octahydroquinoline-4a-carboxylic acid is with a molecular weight of 197.23 g/mol. The compound features a quinoline structure which is known for various pharmacological properties.

Antibacterial Activity

Research has indicated that derivatives of quinoline compounds exhibit significant antibacterial properties. A study explored the structure-activity relationships of various quinoline derivatives and found that certain substitutions enhanced their efficacy against Gram-positive and Gram-negative bacteria . While specific data on (4As,8aS)-2-oxo-1,3,4,5,6,7,8,8a-octahydroquinoline-4a-carboxylic acid is limited in this context, its structural similarities suggest potential antibacterial activity.

Anticancer Activity

The anticancer potential of quinoline derivatives has been well-documented. For instance, compounds structurally related to (4As,8aS)-2-oxo-1,3,4,5,6,7,8,8a-octahydroquinoline-4a-carboxylic acid have shown promising results in inhibiting cancer cell proliferation. In vitro studies involving MCF-7 breast cancer cells demonstrated that certain synthesized quinoline derivatives exhibited significant cytotoxicity compared to standard treatments like Doxorubicin . This suggests that (4As,8aS)-2-oxo-1,3,4,5,6,7,8,8a-octahydroquinoline-4a-carboxylic acid may also possess similar anticancer properties.

The mechanisms underlying the biological activities of quinoline derivatives often involve:

- Inhibition of DNA gyrase : Many quinolines act as inhibitors of topoisomerases and DNA gyrase enzymes critical for bacterial DNA replication.

- Induction of apoptosis : In cancer cells, certain derivatives trigger apoptotic pathways leading to cell death.

Case Studies and Research Findings

A comprehensive review of the literature reveals several studies focusing on the biological activities of related compounds:

Q & A

Q. What are the recommended synthetic pathways for (4As,8aS)-2-oxo-1,3,4,5,6,7,8,8a-octahydroquinoline-4a-carboxylic acid?

While direct synthesis data for this compound is limited, analogous quinoline derivatives are synthesized via multi-step reactions involving chiral reagents, cyclization, and purification. For example, similar compounds use steps like the addition of chiral amines (e.g., (4aR,7aS)-tert-butyloctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate) to intermediates, followed by cyclization and acid hydrolysis . Key steps include:

- Intermediate preparation : Ethyl-3-oxo-3-(substituted phenyl)propanoate derivatives.

- Cyclization : Under controlled pH and temperature.

- Purification : Column chromatography or recrystallization.

Q. What analytical techniques are critical for characterizing this compound?

Essential techniques include:

- Nuclear Magnetic Resonance (NMR) : For structural elucidation of the octahydroquinoline backbone.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% recommended for research use).

- Mass Spectrometry (MS) : For molecular weight confirmation (theoretical MW: 235.25 g/mol).

- X-ray Crystallography : Resolves stereochemistry at the 4a and 8a positions .

Q. What safety protocols are necessary for handling this compound?

Based on safety data for structurally related quinolines:

- Personal Protective Equipment (PPE) : Nitrile gloves, face shields, and lab coats to prevent skin contact.

- Respiratory Protection : Use NIOSH-approved respirators in poorly ventilated areas .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational models predict the compound’s reactivity or biological interactions?

Density Functional Theory (DFT) calculations and molecular docking can predict:

- Reactivity : Electron-deficient regions (e.g., the 2-oxo group) prone to nucleophilic attack.

- Biological Targets : Binding affinity to enzymes like P-selectin or cyclooxygenase-2 (COX-2), as seen in related quinolinecarboxylic acids . Example workflow:

| Step | Method | Purpose |

|---|---|---|

| 1 | DFT (B3LYP/6-31G*) | Optimize geometry |

| 2 | Molecular docking (AutoDock Vina) | Predict protein-ligand interactions |

| 3 | MD simulations (GROMACS) | Assess binding stability |

Q. How to resolve contradictions between experimental and computational spectroscopic data?

Discrepancies (e.g., NMR chemical shifts vs. predicted values) require:

- Multi-technique validation : Cross-check with IR, UV-Vis, and X-ray data.

- Parameter optimization : Adjust solvent effects or basis sets in computational models . Example case: A 0.3 ppm deviation in -NMR signals may arise from solvent polarity differences; replicate experiments in deuterated DMSO or methanol.

Q. What experimental designs evaluate the compound’s metabolic stability?

Use in vitro assays:

Q. How to investigate structure-activity relationships (SAR) for this compound?

SAR strategies include:

- Derivatization : Modify the 2-oxo group or introduce substituents at the 4a position.

- Biological assays : Test analogs for antioxidant (ABTS assay) or antimicrobial activity (MIC determination) . Example SAR table:

| Derivative | Modification | Activity (IC, μM) |

|---|---|---|

| Parent | None | 45.2 (ABTS scavenging) |

| Analog A | 4a-methyl | 28.7 |

| Analog B | 2-thiocarbonyl | 12.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.